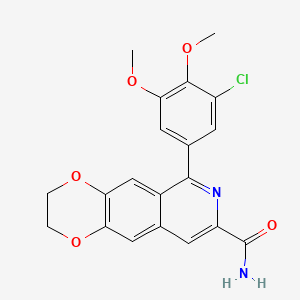
Tubulin polymerization/V-ATPase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin polymerization/V-ATPase-IN-1 is a compound known for its dual inhibitory activity on tubulin polymerization and V-ATPase. It has shown robust antiproliferative activity against various human cancer cell lines by inhibiting both tubulin and V-ATPase. This compound induces immunogenic cell death and apoptosis, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization/V-ATPase-IN-1 involves the preparation of isoquinoline derivatives. The synthetic route typically includes the use of natural products such as podophyllotoxin and diphyllin as starting materials. The reaction conditions often involve multiple steps of chemical reactions, including cyclization and functional group modifications .
Industrial Production Methods
The process would require optimization of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin polymerization/V-ATPase-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tubulin polymerization/V-ATPase-IN-1 has several scientific research applications:
Chemistry: It is used to study the mechanisms of tubulin polymerization and V-ATPase inhibition.
Biology: It helps in understanding cell division and apoptosis processes.
Medicine: It is being investigated as a potential anticancer agent due to its antiproliferative activity.
Industry: It may have applications in the development of new therapeutic drugs
Wirkmechanismus
Tubulin polymerization/V-ATPase-IN-1 exerts its effects by inhibiting tubulin polymerization and V-ATPase activity. Tubulin polymerization is essential for microtubule formation, which is crucial for cell division. By inhibiting this process, the compound disrupts cell division, leading to cell death. V-ATPase is involved in maintaining the acidic environment within cells, and its inhibition disrupts cellular homeostasis, further contributing to cell death. The compound induces both apoptosis and immunogenic cell death, enhancing its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Podophyllotoxin: A natural product used as a starting material for synthesizing Tubulin polymerization/V-ATPase-IN-1.
Diphyllin: Another natural product used in the synthesis of isoquinoline derivatives.
Colchicine: A compound that also inhibits tubulin polymerization but does not target V-ATPase
Uniqueness
This compound is unique due to its dual inhibitory activity on both tubulin polymerization and V-ATPase. This dual mechanism enhances its antiproliferative activity and makes it a promising candidate for cancer treatment compared to compounds that target only one of these pathways .
Eigenschaften
Molekularformel |
C20H17ClN2O5 |
|---|---|
Molekulargewicht |
400.8 g/mol |
IUPAC-Name |
6-(3-chloro-4,5-dimethoxyphenyl)-2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline-8-carboxamide |
InChI |
InChI=1S/C20H17ClN2O5/c1-25-17-8-11(5-13(21)19(17)26-2)18-12-9-16-15(27-3-4-28-16)7-10(12)6-14(23-18)20(22)24/h5-9H,3-4H2,1-2H3,(H2,22,24) |
InChI-Schlüssel |
KPLBPQRMXRUPOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C2=NC(=CC3=CC4=C(C=C32)OCCO4)C(=O)N)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


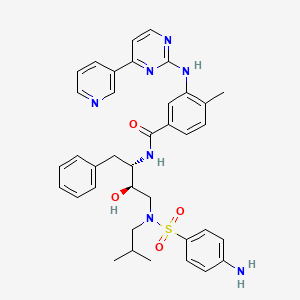
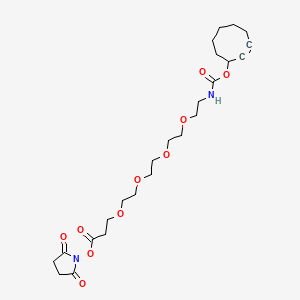
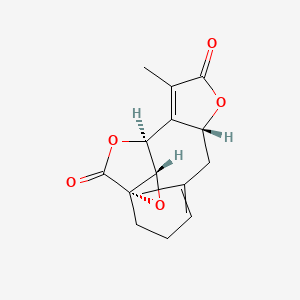
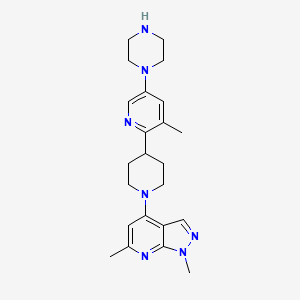

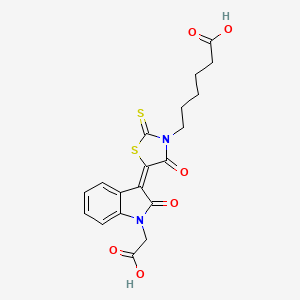
![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
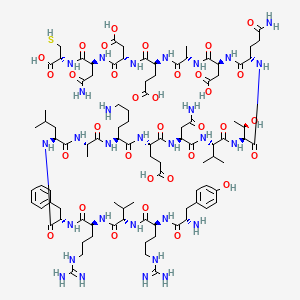
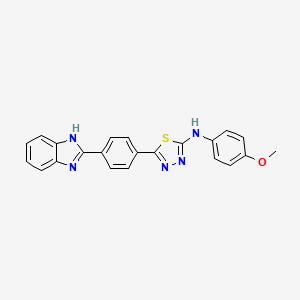

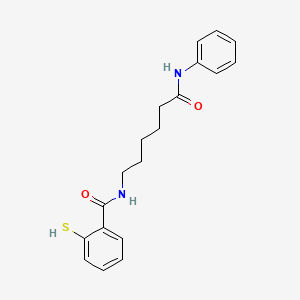
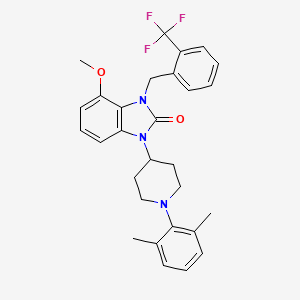
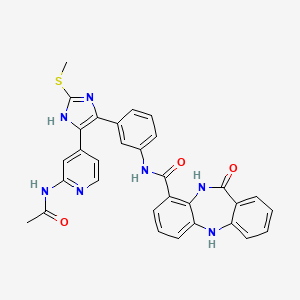
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
